- Preparation of heteroaryl compounds as influenza virus replication inhibitors, World Intellectual Property Organization, , ,
Cas no 955929-54-1 (Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
955929-54-1 structure
Product Name:Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numéro CAS:955929-54-1
Le MF:C15H21BO4
Mégawatts:276.135844945908
MDL:MFCD13190786
CID:850496
PubChem ID:57422592
Update Time:2025-11-02
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate
- ZEWWIRVGQHLZJP-UHFFFAOYSA-N
- MB13432
- FCH2719301
- SY110954
- AX8164866
- AB0027859
- W9752
- ST24030977
- 3-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester
- 3-(Methoxycarbonyl)-2-methylbenzenboronic acid pinacol ester
- methyl 2-meth
- 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
- 955929-54-1
- DTXSID60726315
- Methyl 2-methyl-3-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzoate
- Methyl 2-methyl-3-(4455-tetramethyl-132-dioxaborolan-2-yl)benzoate
- METHYL2-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- AKOS015998605
- Z2044819451
- DS-14305
- (3-(METHOXYCARBONYL)-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- MFCD13190786
- J-522043
- METHYL 2-METHYL-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- EN300-336132
- DB-080303
- CS-0029505
- SCHEMBL562324
-
- MDL: MFCD13190786
- Piscine à noyau: 1S/C15H21BO4/c1-10-11(13(17)18-6)8-7-9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
- La clé Inchi: ZEWWIRVGQHLZJP-UHFFFAOYSA-N
- Sourire: O=C(C1C(C)=C(B2OC(C)(C)C(C)(C)O2)C=CC=1)OC
Propriétés calculées
- Qualité précise: 276.15300
- Masse isotopique unique: 276.1532893g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 364
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 44.8
Propriétés expérimentales
- Le PSA: 44.76000
- Le LogP: 2.08080
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212657-250mg |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 250mg |
£49.00 | 2022-03-01 | |
| Fluorochem | 212657-1g |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 1g |
£121.00 | 2022-03-01 | |
| Fluorochem | 212657-5g |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 5g |
£384.00 | 2022-03-01 | |
| Chemenu | CM129487-250mg |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 250mg |
$60 | 2021-08-05 | |
| Chemenu | CM129487-1g |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 1g |
$136 | 2021-08-05 | |
| Chemenu | CM129487-5g |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 5g |
$432 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M847894-100mg |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 100mg |
441.90 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2845-10g |
(3-(METHOXYCARBONYL)-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER |
955929-54-1 | 95% | 10g |
$690 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE530-250mg |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 250mg |
539CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE530-1g |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
955929-54-1 | 95% | 1g |
720.0CNY | 2021-08-04 |
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 9 h, 110 °C
Référence
- Catalytic Synthesis of Atropisomeric o-Terphenyls with 1,2-Diaxes via Axial-to-Axial Diastereoinduction, Journal of the American Chemical Society, 2021, 143(19), 7253-7260
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 29 h, 100 °C
Référence
- Preparation of oxadiazolidinedione compounds as GPR40 receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of thiazolidinedione compounds as agonists of GPR40 receptor, Japan, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 85 °C
Référence
- Compound having pd-l1 inhibitory activity, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 110 °C
Référence
- Symmetric or semi-symmetric compounds useful as immunomodulators, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt; overnight, 120 °C
Référence
- Preparation of benzoic acid derivatives for treatment of metabolic and liver diseases, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 90 °C; 90 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Benzoxaboroles - Novel autotaxin inhibitors, Molecules, 2019, 24(19),
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C
Référence
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 29 h, 100 °C
Référence
- Preparation of tetrazole compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 29 h, 100 °C
Référence
- Preparation of carboxylic acid compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 29 h, 100 °C
Référence
- Preparation of thiazolidinedione compounds as agonists of GPR40 receptor, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 d, 100 °C
Référence
- Preparation of 2-benzyl-1,2,4-oxadiazolidinedione compounds as agonists of G protein-coupled receptor 40 (GPR40) and insulin-secretion enhancers, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
Référence
- Preparation of tetrazole compounds as GPR40 agonists, Japan, , ,
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:955929-54-1)Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numéro de commande:A850720
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:32
Prix ($):161.0
Courriel:sales@amadischem.com
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Littérature connexe
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
955929-54-1 (Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) Produits connexes
- 891843-56-4(Benzoic acid, 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)
- 882678-82-2(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 1333222-42-6(Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 525362-07-6(methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 1198615-87-0(Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 1333319-47-3(Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 473596-87-1(Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 1186377-08-1(dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate)
- 882679-40-5(Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate)
- 478375-39-2(Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955929-54-1)Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Pureté:99%
Quantité:5g
Prix ($):161.0